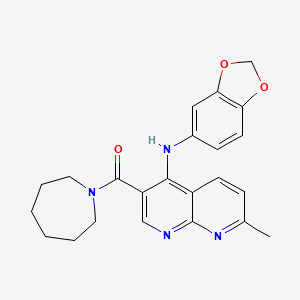

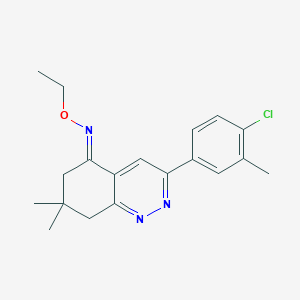

![molecular formula C24H18ClN3O2S2 B2974178 2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 477868-83-0](/img/structure/B2974178.png)

2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

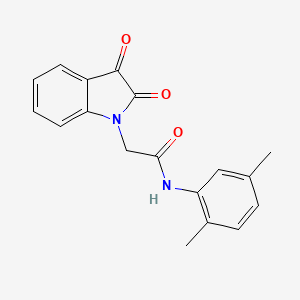

The compound “2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide” is a complex organic molecule . It contains several functional groups and rings, including a thiazole ring and a quinazoline ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its thiazole and quinazoline rings. Thiazoles are five-membered rings with sulfur and nitrogen atoms, while quinazolines are bicyclic compounds containing two nitrogen atoms .Scientific Research Applications

Antimicrobial Activity

Quinazolin-4(3H)-ones, similar in structural motif to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives showed promising antibacterial activity against various bacterial strains and pronounced antifungal activity against C. albicans (N. Patel, J. Patel, V. Patel, 2010).

Antiviral Activities

Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized through microwave techniques were screened for their antiviral activities against a range of viruses including influenza A and dengue, among others. Some compounds exhibited significant inhibitory concentrations against these viruses, highlighting their potential as antiviral agents (P. Selvam, Paulchamy Vijayalakshimi, D. Smee, B. Gowen, J. Julander, C. Day, D. Barnard, 2007).

Antifolate Inhibitors of Thymidylate Synthase

Research on 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, closely related to the quinazolinone structure, revealed their potential as inhibitors of thymidylate synthase (TS). These compounds demonstrated antitumor and/or antibacterial properties, indicating their utility in cancer and infectious disease research (A. Gangjee, F. Mavandadi, R. Kisliuk, J. McGuire, S. Queener, 1996).

Antimalarial and Antiviral Properties

Sulfonamide derivatives, incorporating the quinazolinone framework, were investigated for their antimalarial activity and exhibited promising results. These compounds were also analyzed for their potential application as COVID-19 therapeutic agents, further emphasizing the versatility of the quinazolinone scaffold in drug discovery (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

Analgesic Activity

Synthesized quinazolinones bearing pyrazole and triazole moieties, related to the structure , were evaluated for their analgesic activity. This research underscores the potential of quinazolinone derivatives in developing new analgesic drugs (H. Saad, Nermen A. Osman, A. Moustafa, 2011).

Future Directions

The future directions in the research of this compound could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. The high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Mechanism of Action

Target of action

For instance, it has a thiazoloquinazolinone moiety, which is found in various compounds with diverse biological activities . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, compounds with similar structures can interact with their targets in various ways, leading to different biological effects .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, compounds with similar structures can have a wide range of biological activities .

properties

IUPAC Name |

2-chloro-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O2S2/c25-18-9-3-1-7-16(18)22(29)26-20-11-5-6-12-21(20)31-13-15-14-32-24-27-19-10-4-2-8-17(19)23(30)28(15)24/h1-12,15H,13-14H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLVKMVVMAJFFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

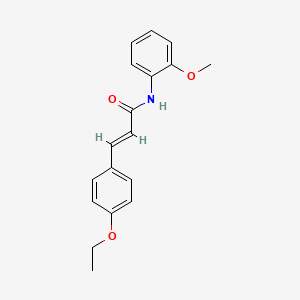

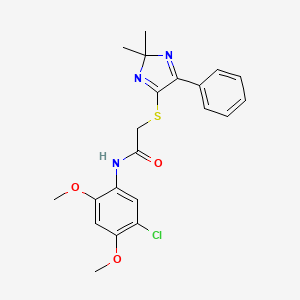

![3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2974100.png)

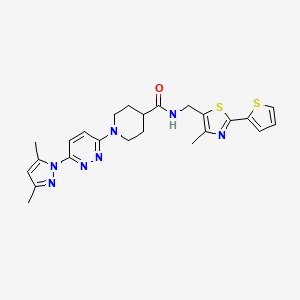

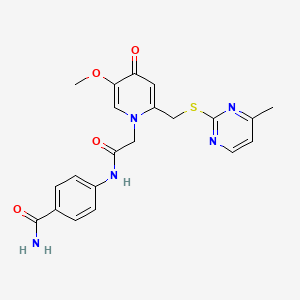

![2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2974102.png)

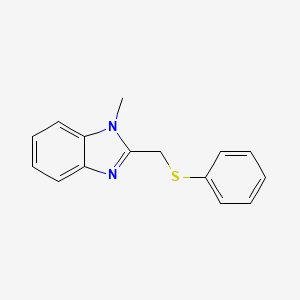

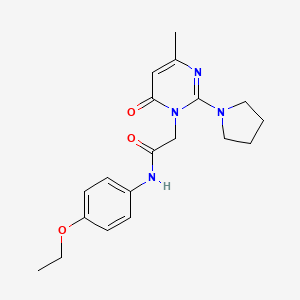

![3-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B2974107.png)

![4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2974113.png)